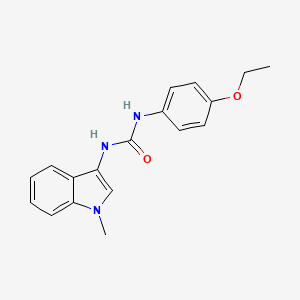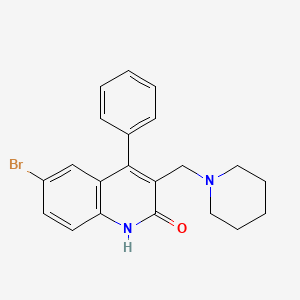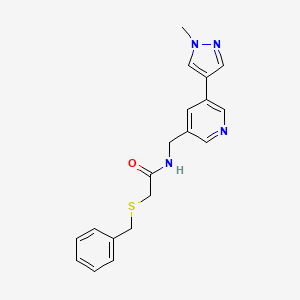
1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a chemical compound that has gained significant attention from the scientific community for its potential therapeutic applications. It is a small molecule that belongs to the class of urea derivatives and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been tested for its anti-inflammatory properties and has shown promising results.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to decrease the levels of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea in lab experiments include its high purity and high yield, which make it easy to synthesize and use in experiments. Additionally, its potential therapeutic applications make it an attractive compound for further research. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea. One potential direction is to further investigate its potential therapeutic applications in cancer and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it produces its biochemical and physiological effects. Additionally, further studies are needed to determine its safety and toxicity profile, which will be important for its potential use in humans.
Synthesis Methods
The synthesis of 1-(4-ethoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves the reaction of 4-ethoxyaniline with 1-methyl-1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with urea to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-3-23-14-10-8-13(9-11-14)19-18(22)20-16-12-21(2)17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMNIEHXRHSXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2906561.png)
![N-[5-(2-Hydroxyethyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2906565.png)

![1'-(4-Phenyloxane-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one](/img/structure/B2906568.png)
![N-(3,5-dichlorophenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2906569.png)

![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/no-structure.png)
![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2906576.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)